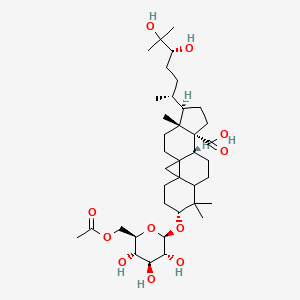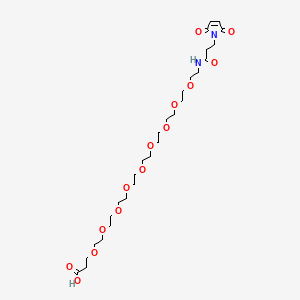
Mal-amido-PEG9-acid
概要
説明
Mal-amido-PEG9-acid is a polyethylene glycol (PEG) derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
作用機序
Target of Action
Mal-amido-PEG9-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
This compound, as a linker in PROTACs, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This connection enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The maleimide group in this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Result of Action
The result of the action of this compound is the selective degradation of target proteins within cells . This is achieved by exploiting the ubiquitin-proteasome system . The degradation of these proteins can have various molecular and cellular effects, depending on the specific target protein involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of the maleimide group with a thiol group . Additionally, the presence of primary amine groups and activators is necessary for the reaction of the terminal carboxylic acid . .
生化学分析
Biochemical Properties
The hydrophilic PEG spacer in Mal-amido-PEG9-acid increases its solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
As a PEG-based linker for PROTACs, it plays a crucial role in the formation of PROTAC molecules . PROTACs are designed to degrade specific proteins within cells, which can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable bonds with other molecules. The terminal carboxylic acid can form a stable amide bond with primary amine groups , and the maleimide group can form a covalent bond with a thiol group . These bonding capabilities enable this compound to connect biomolecules in the formation of PROTACs .
準備方法
Synthetic Routes and Reaction Conditions
Mal-amido-PEG9-acid is synthesized by reacting a PEG derivative with a maleimide group and a terminal carboxylic acid. The reaction typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to remove impurities and unreacted starting materials .
化学反応の分析
Types of Reactions
Mal-amido-PEG9-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable thioether linkage.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond.
Common Reagents and Conditions
EDC or DCC: Used as activators for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages.
Major Products Formed
科学的研究の応用
Mal-amido-PEG9-acid has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
Mal-PEG-amine: Contains a maleimide group and an amine group, used for similar bioconjugation applications.
Mal-PEG-NHS ester: Contains a maleimide group and an NHS ester, used for bioconjugation with primary amine groups.
Mal-PEG-alkyne: Contains a maleimide group and an alkyne group, used for click chemistry applications.
Uniqueness
Mal-amido-PEG9-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, which allows for versatile bioconjugation through both thiol-maleimide chemistry and amide bond formation. This dual functionality makes it a valuable tool in various scientific research and industrial applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZWIACQTZJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


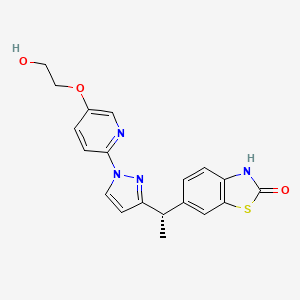
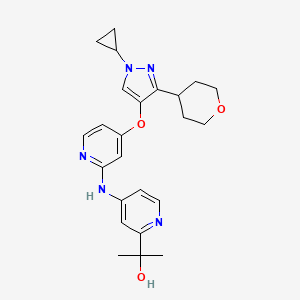
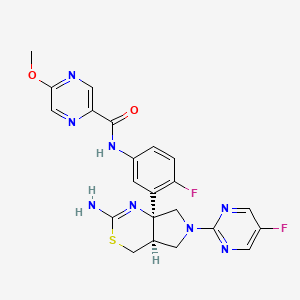
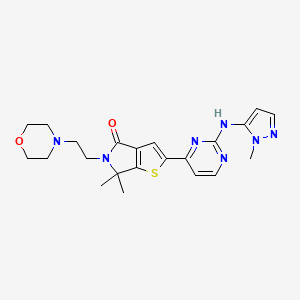


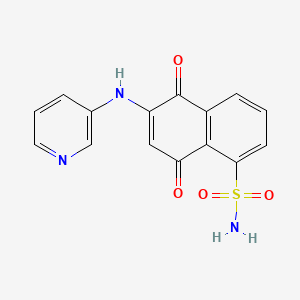




![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)

